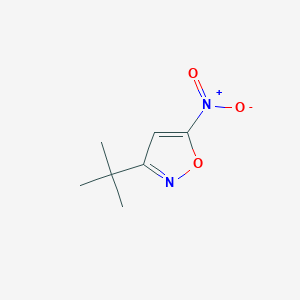
3-(Tert-butyl)-5-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-5-nitroisoxazole, also known as TBNI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butyl)-5-nitroisoxazole is not fully understood. However, it has been suggested that 3-(Tert-butyl)-5-nitroisoxazole inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
3-(Tert-butyl)-5-nitroisoxazole has been shown to have anti-inflammatory and anti-cancer effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. 3-(Tert-butyl)-5-nitroisoxazole has also been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Tert-butyl)-5-nitroisoxazole has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. 3-(Tert-butyl)-5-nitroisoxazole has also been used as a reference compound in various studies. However, there are also limitations to the use of 3-(Tert-butyl)-5-nitroisoxazole in lab experiments. 3-(Tert-butyl)-5-nitroisoxazole is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-(Tert-butyl)-5-nitroisoxazole. One direction is to further investigate its mechanism of action. Another direction is to study the potential of 3-(Tert-butyl)-5-nitroisoxazole as an anti-cancer agent. Additionally, the synthesis of 3-(Tert-butyl)-5-nitroisoxazole derivatives with improved solubility and biological activity could be explored. Finally, the use of 3-(Tert-butyl)-5-nitroisoxazole as a building block for the synthesis of other compounds could be further investigated.
Conclusion:
In conclusion, 3-(Tert-butyl)-5-nitroisoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(Tert-butyl)-5-nitroisoxazole has the potential to be used as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
3-(Tert-butyl)-5-nitroisoxazole can be synthesized using different methods, including the reaction of tert-butylamine with 5-nitroisoxazole-3-carboxylic acid. Another method involves the reaction of tert-butylamine with 5-nitroisoxazole-3-carboxylic acid chloride. The synthesis of 3-(Tert-butyl)-5-nitroisoxazole using these methods has been reported in the literature.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-5-nitroisoxazole has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory and anti-cancer effects. In addition, 3-(Tert-butyl)-5-nitroisoxazole has been used as a building block for the synthesis of other compounds. 3-(Tert-butyl)-5-nitroisoxazole has also been used as a reference compound in various studies.
Propiedades
IUPAC Name |
3-tert-butyl-5-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4-6(9(10)11)12-8-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQVIKALKIATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-5-nitroisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

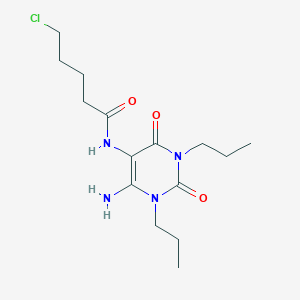
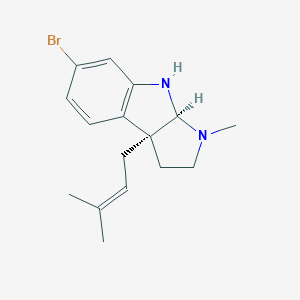
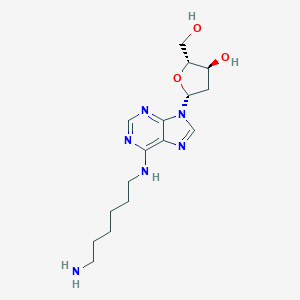
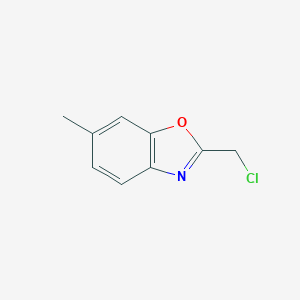
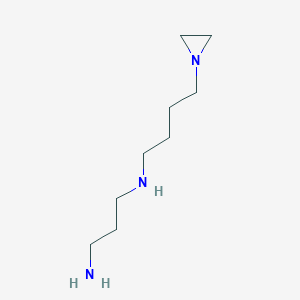
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
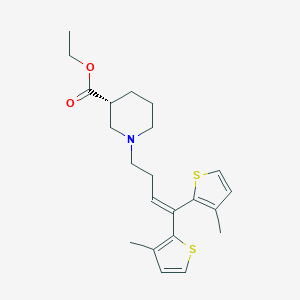
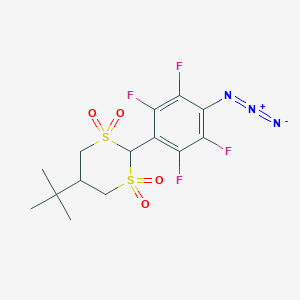
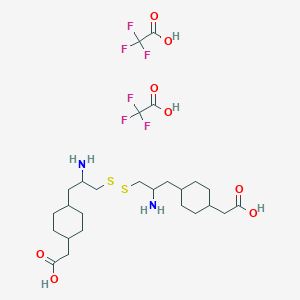
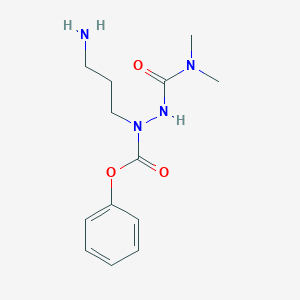
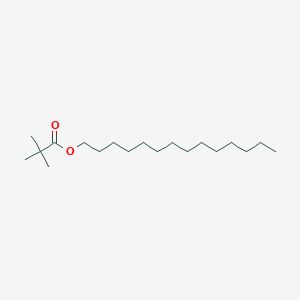
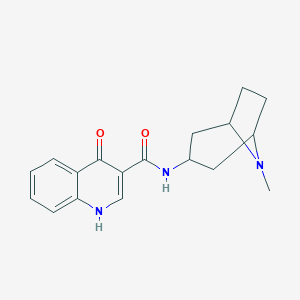
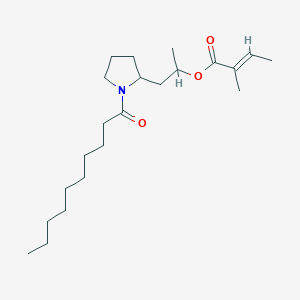
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)